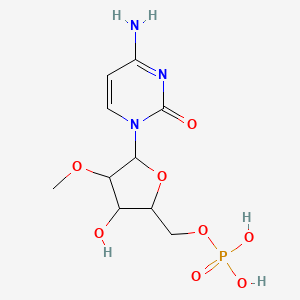![molecular formula C10H10BrF3N2 B12078505 N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)
N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine is a chemical compound that features a bromine atom, a trifluoromethyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine typically involves the reaction of 3-bromo-5-(trifluoromethyl)aniline with azetidin-3-amine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 3-Bromo-5-(trifluoromethyl)pyridine
- N-[4-Bromo-3-(trifluoromethyl)phenyl]benzamide
Uniqueness
N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C10H10BrF3N2 |
|---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine |
InChI |
InChI=1S/C10H10BrF3N2/c11-7-1-6(10(12,13)14)2-8(3-7)16-9-4-15-5-9/h1-3,9,15-16H,4-5H2 |
InChI Key |
IVOMSXVDTNDHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC2=CC(=CC(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



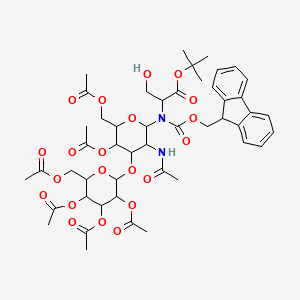

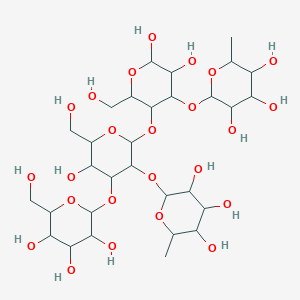

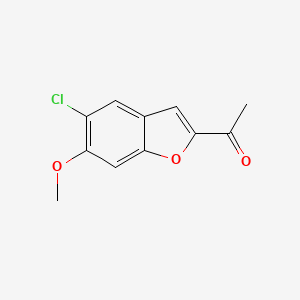

![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)

![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)

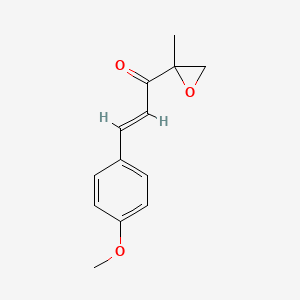
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)
